molecular formula C10H9F3O3 B6316227 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one CAS No. 1476729-69-7

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one

Cat. No.: B6316227
CAS No.: 1476729-69-7
M. Wt: 234.17 g/mol
InChI Key: HFSJNFUQJWVEFZ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is an organic compound characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl ketone, using a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of a radical initiator and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSJNFUQJWVEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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